molecular formula C13H21NO4 B12595736 (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid CAS No. 651052-96-9

(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid

Cat. No.: B12595736
CAS No.: 651052-96-9
M. Wt: 255.31 g/mol
InChI Key: YKADMZRTCIHBQF-JTQLQIEISA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an alkyne functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Alkyne: The alkyne group can be introduced through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Final Assembly: The protected amino acid is then coupled with the alkyne-containing fragment under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkenes or alkanes.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(Tert-butoxycarbonyl)amino]oct-4-ynoic acid: Similar structure but with the alkyne group at a different position.

    (2S)-2-[(Tert-butoxycarbonyl)amino]hex-6-ynoic acid: Similar structure but with a shorter carbon chain.

    (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-enoic acid: Similar structure but with an alkene instead of an alkyne.

Uniqueness

(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid is unique due to the presence of both a Boc-protected amino group and an alkyne functional group, which provides versatility in synthetic applications and potential biological activity.

Properties

CAS No.

651052-96-9

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-6-ynoic acid

InChI

InChI=1S/C13H21NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,7-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

YKADMZRTCIHBQF-JTQLQIEISA-N

Isomeric SMILES

CC#CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC#CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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